2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one
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Description
2-(4-fluorophenyl)-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-methoxypyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H20F2N4O3 and its molecular weight is 426.424. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Cocaine Abuse Treatment
Research has explored the development of long-acting dopamine transporter ligands, including chiral hydroxyl-containing derivatives of piperazine compounds, as potential therapeutic agents for cocaine abuse. These studies highlight the significance of enantioselectivity in binding affinity and the role of structural modifications in enhancing selectivity for the dopamine transporter over the serotonin transporter, suggesting potential applications in treating cocaine dependency (Hsin et al., 2002).
Anticancer and Carbonic Anhydrase Inhibition
Some piperazine derivatives have been investigated for their cytotoxic and anticancer properties, as well as for inhibiting human carbonic anhydrase I and II isoenzymes. These findings indicate a promising avenue for the development of new anticancer agents and carbonic anhydrase inhibitors (Tuğrak et al., 2019).
Antibacterial Properties
Research on novel piperazine linked methylene-bis-coumarins has revealed potent antibacterial activity against various human pathogenic strains. This suggests the potential application of such compounds in developing new antibacterial drugs (Nagaraj et al., 2019).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis and characterization of related compounds. For instance, the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, has been described, emphasizing improvements in yield and environmental considerations (Ironside et al., 2002). Another study reported on the synthesis, characterization, and antibacterial and anthelmintic evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c1-31-19-14-20(29)28(16-8-6-15(23)7-9-16)25-21(19)22(30)27-12-10-26(11-13-27)18-5-3-2-4-17(18)24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRDTWSFCCMETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.